molecular formula C25H30 B172399 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene CAS No. 107949-21-3

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene

Cat. No.: B172399
CAS No.: 107949-21-3
M. Wt: 330.5 g/mol
InChI Key: VWBHMDVHVYVIAR-UHFFFAOYSA-N
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Description

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C25H30. It is a solid at room temperature and has a melting point of 107-109°C . This compound is known for its unique structure, which includes a cyclohexyl group and an ethynyl linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The ethynyl group allows for strong π-π interactions with aromatic systems, while the cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the ethynyl linkage and cyclohexyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-ethyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30/c1-3-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(4-2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBHMDVHVYVIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910591
Record name 1-Ethyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107949-21-3
Record name 1-Ethyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(4-Ethylphenyl)ethinyl]-4-(trans-4-propylcyclohexyl)-be nzol
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